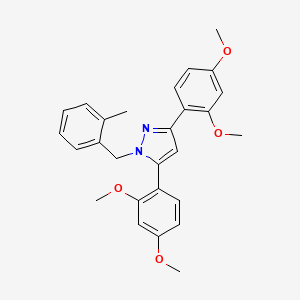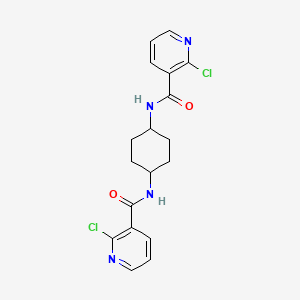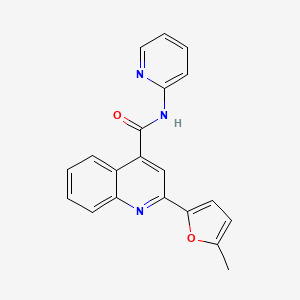
3,5-bis(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple methoxy groups and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves several steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the 2,4-dimethoxyphenyl group: This step involves the use of a suitable coupling reagent to attach the 2,4-dimethoxyphenyl group to the pyrazole ring.
Introduction of the 2-methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction.
Final methylation: The final step involves the methylation of the phenolic hydroxyl group to form the methyl ether.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER can be compared with similar compounds such as:
2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-HYDROXYPHENYL METHYL ETHER: This compound differs by having a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
2-[3-(2,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL ETHYL ETHER: This compound has an ethyl group instead of a methyl group, which can influence its physical properties and interactions with other molecules.
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-18-8-6-7-9-19(18)17-29-25(23-13-11-21(31-3)15-27(23)33-5)16-24(28-29)22-12-10-20(30-2)14-26(22)32-4/h6-16H,17H2,1-5H3 |
InChI Key |
YZSDOYYAHGGAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10933592.png)
![3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10933594.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933596.png)
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933602.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10933605.png)

![ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10933607.png)
![Dipropan-2-yl 5-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10933609.png)
![1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10933611.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933622.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10933637.png)

![7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10933642.png)
![N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933654.png)
